tert-Butyl 6-iodo-1H-indazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-iodoindazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14-15/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSZUTWMVHCCER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)I)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855788 | |
| Record name | tert-Butyl 6-iodo-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158767-35-1 | |
| Record name | tert-Butyl 6-iodo-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-iodo-1H-indazole-1-carboxylate typically involves the iodination of a suitable indazole precursor. One common method is the reaction of 6-iodoindazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-iodo-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products Formed:
Substitution Reactions: Products include azido or thiocyanato derivatives.
Coupling Reactions: Products include biaryl or alkynyl derivatives.
Reduction Reactions: The major product is the deiodinated indazole.
Scientific Research Applications
tert-Butyl 6-iodo-1H-indazole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the biological activity of indazole derivatives.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 6-iodo-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodine atom and the indazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Halogen Substituent Effects :
- The iodo substituent in the target compound (C6) offers superior reactivity in metal-catalyzed cross-couplings compared to brominated analogues (e.g., CAS 1126424-50-7) due to iodine’s lower electronegativity and stronger C–I bond polarization .
- Bromo derivatives (e.g., CAS 1126424-50-7) are often preferred for cost-effective synthesis but require harsher reaction conditions .
Regioselectivity :
- Positional isomerism (e.g., C3-iodo vs. C6-iodo) significantly impacts reactivity. For instance, tert-Butyl 3-iodo-1H-indazole-1-carboxylate (CAS 639084-05-2) may exhibit divergent coupling outcomes due to steric and electronic differences .
Functional Group Diversity: The cyano group in CAS 811451-19-1 introduces nitrile functionality, enabling nucleophilic additions or reductions to amines . Hydroxyl-containing derivatives (e.g., CAS 1337880-58-6) participate in hydrogen-bonding networks, influencing crystallization behavior and solubility .
Biological Activity
tert-Butyl 6-iodo-1H-indazole-1-carboxylate is a notable compound in the indazole family, recognized for its diverse biological activities and applications in medicinal chemistry. The indazole structure is known to interact with various biological targets, making it a subject of interest for researchers exploring therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 360.15 g/mol. The compound features:
- Indazole ring : A bicyclic structure that contributes to its biological interactions.
- tert-butyl group : Enhances lipophilicity, aiding in membrane permeability.
- Iodine atom : Potentially involved in various interactions including halogen bonding.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, influencing signaling cascades critical for various physiological processes.
- Induction of Apoptosis : Preliminary studies suggest that it may trigger programmed cell death in cancer cells through multiple pathways.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of indazole derivatives, including this compound. Research indicates:
- Cell Proliferation Inhibition : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
- IC50 Values : In vitro studies report IC50 values indicating effective concentrations required to inhibit cell growth (specific values may vary based on cell type).
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 0.5 |
| HeLa (Cervical Cancer) | 0.3 |
| A549 (Lung Cancer) | 0.2 |
Antiviral and Anti-inflammatory Activities
In addition to its anticancer properties, this compound has been investigated for:
- Antiviral Effects : Preliminary assays suggest activity against certain viral infections.
- Anti-inflammatory Properties : The compound may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of indazole derivatives, including this compound:
-
Study on Enzyme Inhibition :
- A study demonstrated that the compound effectively inhibited specific kinases involved in cancer progression, showcasing its potential as a targeted therapy.
-
In Vivo Efficacy :
- Animal models treated with this compound exhibited significant tumor regression compared to control groups, supporting its therapeutic potential.
-
Structure-Activity Relationship (SAR) :
- Research into SAR revealed that modifications to the indazole scaffold can enhance potency and selectivity against targeted enzymes or receptors.
Q & A
Q. What are the established synthetic methodologies for preparing tert-Butyl 6-iodo-1H-indazole-1-carboxylate, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis typically involves halogenation of a pre-functionalized indazole scaffold. A common approach is direct iodination at the 6-position using reagents like N-iodosuccinimide (NIS) under acidic or metal-catalyzed conditions. Alternatively, nucleophilic aromatic substitution (SNAr) on a bromo- or chloro-precursor (e.g., tert-Butyl 6-bromo-1H-indazole-1-carboxylate) using iodide sources (e.g., NaI/CuI) can be employed . The tert-butyl group serves as a steric protector, enhancing solubility and stability during synthesis. Key factors include:
- Temperature : Elevated temperatures (80–120°C) for SNAr.
- Catalysts : CuI or Pd-based systems for metal-assisted iodination.
- Purification : Column chromatography or recrystallization to isolate the product.
Yield optimization requires monitoring reaction progress via TLC or HPLC and ensuring anhydrous conditions to prevent hydrolysis of the tert-butyl ester .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and purity. The iodine atom’s electronegativity deshields adjacent protons, causing distinct splitting patterns (e.g., para-iodo protons in indazole). DEPT-135 helps identify CH, CH2, and CH3 groups .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving challenges like iodine’s high electron density, which can cause absorption errors. Hydrogen-bonding patterns (e.g., N–H···O interactions) validate molecular packing .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (±5 ppm), with fragmentation patterns indicating loss of the tert-butyl group (C4H9) .
Q. What role does the tert-butyl group play in the stability and reactivity of this compound?
- Methodological Answer : The tert-butyl group:
- Enhances Solubility : Its hydrophobic nature improves solubility in organic solvents (e.g., DCM, THF), facilitating reaction homogeneity .
- Prevents Undesired Reactivity : Steric bulk shields the indazole N1-position from nucleophilic attack or oxidation during iodination or cross-coupling reactions.
- Simplifies Purification : The group’s volatility allows cleavage under mild acidic conditions (e.g., TFA/DCM) for downstream functionalization .
Advanced Research Questions
Q. What challenges arise in the crystallographic analysis of this compound, and how can they be addressed using modern software?
- Methodological Answer : Challenges include:
- Absorption Errors : Due to iodine’s high X-ray absorption. Mitigate using multi-scan corrections (SADABS) and shorter wavelengths (Mo-Kα) .
- Disorder in tert-Butyl Groups : Use SHELXL’s rigid-bond restraint (DFIX) to model rotating methyl groups.
- Hydrogen Bonding Ambiguities : Graph-set analysis (via PLATON) identifies recurring motifs (e.g., R22(8) rings) to validate intermolecular interactions .
Q. How do contradictory data in NMR spectra of this compound arise, and what methodologies resolve them?
- Methodological Answer : Discrepancies may stem from:
- Dynamic Effects : Restricted rotation of the tert-butyl group causing signal splitting. Use variable-temperature NMR (VT-NMR) to coalesce signals .
- Impurity Peaks : By-products from incomplete iodination. Employ 2D NMR (COSY, HSQC) to assign signals unambiguously and optimize purification .
- Solvent Artifacts : Residual DMSO-d6 or water in D2O can mask peaks. Dry samples over molecular sieves and use deuterated solvents with low proton content .
Q. What strategies optimize the introduction of the iodine substituent at the 6-position of the indazole ring?
- Methodological Answer :
- Directed Metalation : Use a directing group (e.g., amide) at N1 to guide iodination regioselectivity.
- Cross-Coupling : Convert bromo precursors via Ullmann coupling (CuI, 1,10-phenanthroline) or Pd-catalyzed reactions (e.g., Stille coupling with tributyltin iodide) .
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 min vs. 24 hrs) and improve yields (~85%) by enhancing kinetic control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
